molecular formula C5H14NO.Cl<br>C5H14ClNO B000764 Choline chloride CAS No. 67-48-1

Choline chloride

Cat. No.: B000764
CAS No.: 67-48-1
M. Wt: 139.62 g/mol
InChI Key: SGMZJAMFUVOLNK-UHFFFAOYSA-M
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Description

Choline chloride is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. It is a quaternary ammonium salt consisting of choline cations and chloride anions. This compound is bifunctional, containing both a quaternary ammonium functional group and a hydroxyl functional group. This compound is a white, water-soluble salt primarily used as an additive in animal feed to promote growth, especially in poultry .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Choline can be prepared by methylation of dimethylethanolamine with methyl chloride.

    Industrial Production: this compound is mass-produced through the reaction of ethylene oxide, hydrogen chloride, and trimethylamine.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.

    Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or other halides can be used under appropriate conditions.

Major Products:

Biochemical Analysis

Biochemical Properties

Choline chloride plays a pivotal role in various physiological processes. It is a major part of the polar head group of phosphatidylcholine, a primary element of cell membranes . Choline is also involved in cholinergic nerve function and is a precursor to betaine, which is involved in homocysteine metabolism . Choline can be obtained from the diet and via de novo biosynthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, choline deficiency can cause muscle and liver disease and contribute to cardiovascular disease, dementia, and neural tube irregularities in infants . When fed a choline-deficient diet, some men and women developed fatty liver and liver and muscle damage .

Molecular Mechanism

Choline is phosphorylated by choline kinase into phosphorylcholine. This phosphorylated form gets trapped inside the cell . Cancer cells exhibit an increased cell wall membrane synthesis as well as an increased activity of choline kinase .

Temporal Effects in Laboratory Settings

For freshly collected samples stored at ambient temperature, choline concentrations in all types of samples increased with storage time . For EDTA whole blood, EDTA plasma, and heparin plasma, the choline concentration increased for the first 60 min and then stabilized .

Dosage Effects in Animal Models

This compound is applied for use in all animal species and categories without a maximum limit . The additive can be incorporated in feed directly or via premixtures . In broilers, the performance of natural choline was better than synthetic this compound, specifically the dose of 100g/t of natural choline outperformed synthetic this compound at 400g/t, leading to a significant increase in body weight gain and a noteworthy improvement in feed conversion ratio .

Metabolic Pathways

Choline metabolism can be divided into four main pathways which are involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids .

Transport and Distribution

This compound is often combined with an alcohol to extract phenolics and flavonoids from plant materials . For example, this compound combined with 1,2-propanediol showed enhanced extractability of oleacein and oleocanthal from virgin olive oil and anthocyanins from flower petals of Catharanthus roseus .

Subcellular Localization

The choline transporter-like 1 (CTL1) protein is localized to the trans-Golgi network (TGN), prevacuolar compartment (PVC), and plasma membrane (PM) . Disruption of CTL1 gene expression alters the trafficking of 2 auxin efflux transporters—Arabidopsis PM-located auxin efflux transporter PIN-formed 1 (PIN1) and Arabidopsis PM-located auxin efflux transporter PIN-formed 3 (PIN3)—to the PM, thereby affecting auxin distribution and plant growth and development .

Scientific Research Applications

Choline chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Choline Hydroxide: Similar to choline chloride but with a hydroxide anion.

    Choline Bitartrate: A salt of choline with tartaric acid.

    Phosphatidylcholine: A phospholipid containing choline, commonly found in cell membranes.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form deep eutectic solvents with various compounds. This property makes it particularly useful in green chemistry applications and as a versatile additive in various industries .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
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InChI Key

SGMZJAMFUVOLNK-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CCO.[Cl-]
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Molecular Formula

C5H14NO.Cl, C5H14ClNO
Record name CHOLINE CHLORIDE
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Related CAS

62-49-7 (Parent)
Record name Choline chloride [INN]
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DSSTOX Substance ID

DTXSID4020325
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

139.62 g/mol
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Physical Description

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid
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Solubility

Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Mechanism of Action

Choline has several roles in body. It is an important component of phospholipids, affects mobilization of fat from liver (lipotropic action), acts as methyl donor, & is essential for formation of neurotransmitter acetylcholine. /Choline/, Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally.
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Color/Form

WHITE CRYSTALS, Deliquescent crystals

CAS No.

67-48-1
Record name CHOLINE CHLORIDE
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Melting Point

577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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